ARL 67156 is a synthetic analog of adenosine triphosphate (ATP) widely used in scientific research as a pharmacological tool to investigate purinergic signaling. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Specifically, it acts as an inhibitor of ecto-nucleotidases, a family of enzymes responsible for the breakdown of extracellular nucleotides such as ATP and adenosine diphosphate (ADP). [, , , , , , , , , , , ] By inhibiting these enzymes, ARL 67156 prolongs the action of extracellular nucleotides and facilitates the study of their physiological roles. [, , , , , , ]
ARL67156 is classified as a nucleotide analog and is derived from adenosine triphosphate. It has been extensively studied in the context of ecto-nucleotidase inhibition, highlighting its relevance in pharmacological studies aimed at modulating ATP signaling pathways. The compound has been synthesized and evaluated for its biochemical properties and therapeutic potential in various studies, including those focusing on diabetes and cancer treatments .
The synthesis of ARL67156 involves several steps that typically include the bromination of adenosine triphosphate derivatives followed by the introduction of diethyl groups. Various synthetic routes have been explored, with one common method involving the use of bromine or other brominating agents to achieve the dibromomethylene modification. The synthesis can be performed under controlled conditions to optimize yield and purity.
The synthesis process is often validated through techniques such as high-performance liquid chromatography to ensure the purity of the final product .
ARL67156 features a complex molecular structure characterized by a purine base (adenine), a ribose sugar, and three phosphate groups. Its unique modifications include:
The molecular formula for ARL67156 is C_14H_18Br_2N_5O_13P_3, with a molecular weight of approximately 611.1 g/mol. The structural configuration allows for effective interaction with target enzymes, facilitating its role as an inhibitor .
ARL67156 participates in several biochemical reactions primarily as an inhibitor. Its mechanism involves competitive inhibition against natural substrates for ecto-nucleotidases, leading to decreased hydrolysis of extracellular ATP. Key reactions include:
The mechanism of action of ARL67156 is primarily based on its structural similarity to ATP, allowing it to bind effectively to ecto-nucleotidases. Upon binding:
Relevant data from studies indicate that ARL67156 exhibits high specificity for ecto-nucleotidases, making it an effective tool for pharmacological research .
ARL67156 has several applications in scientific research:
Ectonucleotidases are cell surface enzymes that hydrolyze extracellular nucleotides, tightly regulating purinergic signaling pathways. These enzymes sequentially catabolize ATP into ADP, AMP, and ultimately adenosine. The primary ectonucleotidases include:
This metabolic cascade converts immunostimulatory ATP into immunosuppressive adenosine, impacting processes like inflammation, neurotransmission, and vascular calcification [5] [7]. For example, CD39 and CD73 are overexpressed in tumor microenvironments, promoting cancer progression through adenosine-mediated immune suppression [5] [6].
Table 1: Key Ectonucleotidases and Their Functions
Enzyme Family | Examples | Primary Substrates | Hydrolysis Products | Biological Impact |
---|---|---|---|---|
NTPDases | CD39/NTPDase1 | ATP, ADP | ADP → AMP (stepwise) | Regulates P2 receptor signaling |
NTPDases | NTPDase2 | ATP | ADP (minimal AMP) | Modulates neurotransmission |
NPPs | NPP1 | ATP, Ap3A | AMP + PPi, ADP + AMP | Mediates extracellular nucleotide scavenging |
Ecto-5'-nucleotidase | CD73 | AMP | Adenosine + Pi | Generates immunosuppressive adenosine |
ARL67156 (originally FPL 67156) was developed in 1995 by Fisons Laboratories (now AstraZeneca) as the first commercially available ecto-ATPase inhibitor [2] [5]. Its discovery aimed to address challenges in studying purinergic receptors, whose ligands (ATP, ADP) are rapidly degraded by ectonucleotidases in pharmacological assays [4] [10]. Key milestones include:
Unlike non-selective inhibitors (e.g., reactive blue 2), ARL67156’s N⁶-diethyl modification minimizes activity at P2 receptors, making it a specialized tool for probing ectonucleotidase activity [5] [6].
Table 2: Historical Research Applications of ARL67156
Study System | Key Finding | Citation |
---|---|---|
Guinea-pig vas deferens | Potentiated ATP-induced contractions by inhibiting ATP hydrolysis | [2] [10] |
Bovine chromaffin cells | Blocked ATP degradation, prolonging P2X receptor activation | [10] |
Warfarin-treated rats | Prevented aortic valve calcification by reducing extracellular phosphate | [7] |
Tumor microenvironment studies | Increased extracellular ATP, enhancing antitumor immunity | [5] [6] |
ARL67156’s core structure is 6-N,N-diethyl-D-β,γ-dibromomethylene-ATP (chemical formula: C₁₅H₂₁Br₂N₅O₁₂P₃·3Na) [1] [8]. Its defining feature is the replacement of the β,γ-bridging oxygen in ATP’s triphosphate chain with a dibromomethylene group (–CHBr₂), converting the triphosphate into a non-hydrolyzable phosphonate analog [5] [8]. This modification confers:
Molecular docking studies reveal the dibromomethylene group mimics the transition state during ATP hydrolysis, while the N⁶-diethyl moiety prevents undesired receptor interactions [5] [6]. Modifications to this group (e.g., replacing Br with Cl) reduce potency, underscoring its critical role [6].
Table 3: Structural and Functional Analysis of ARL67156’s Key Modification
Structural Element | Chemical Role | Functional Consequence |
---|---|---|
β,γ-Dibromomethylene group | Replaces β,γ-oxygen in ATP triphosphate | Blocks hydrolysis by ectonucleotidases; competitive inhibition |
N⁶-Diethyl substitution | Modifies adenine exocyclic amine | Prevents activation of P2 receptors |
Trisodium salt | Enhances water solubility (>20 mg/mL) | Facilitates in vitro use in physiological buffers |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7